4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-6-8-18(9-7-16)21-15-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-3-5-17(26)2/h6-13,15,17H,3-5,14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREIRMKIGAWXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide , with the molecular formula and a molecular weight of 455.59 g/mol, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, a thiazole ring, and a sulfonyl group attached to a piperidine moiety, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly relevant in the context of drug development for diseases where enzyme overactivity is a factor.
- Receptor Binding : It may act as either an agonist or antagonist at specific receptors, influencing their activity and downstream signaling pathways. This dual action can be beneficial in therapeutic applications.
Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : The compound has been utilized in biochemical assays to evaluate its inhibitory effects on various enzymes and receptors. For example, it has demonstrated significant inhibition of acetylcholinesterase, an enzyme critical in neurotransmission .
- Anticancer Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways .
- Antimicrobial Properties : Research suggests that thiazole-containing compounds can exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
A study focused on thiazolidine derivatives showed that compounds similar to this compound induced apoptosis in HeLa cells. The IC50 values indicated potent antiproliferative effects compared to standard chemotherapy agents .
Case Study 2: Enzyme Inhibition
In a study examining the inhibition of acetylcholinesterase, the compound was found to have a competitive inhibition profile, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Comparative Analysis
A comparison with similar compounds reveals unique structural features and biological activities:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Benzamide derivative | Moderate enzyme inhibition | Less selective than target compound |
| Compound B | Thiazole sulfonamide | Antimicrobial activity | Effective against specific bacterial strains |
| This compound | Complex with piperidine sulfonyl | Strong enzyme inhibition and receptor modulation | Potential for drug development |
Scientific Research Applications
The biological activity of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition The compound can inhibit certain enzymes by binding to their active sites, blocking substrate access. This is relevant in drug development for diseases related to enzyme overactivity.
- Receptor Binding It may act as an agonist or antagonist at specific receptors, influencing their activity and downstream signaling pathways. This dual action can be beneficial in therapeutic applications.
Research Findings
Several studies have investigated the biological effects of the compound:
- In Vitro Studies It has been used in biochemical assays to evaluate its inhibitory effects on various enzymes and receptors. For example, it has demonstrated significant inhibition of acetylcholinesterase, an enzyme critical in neurotransmission.
- Anticancer Activity Preliminary studies suggest that derivatives of thiazole compounds exhibit anticancer properties, inducing apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways.
- Antimicrobial Properties Research indicates that thiazole-containing compounds can exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Anticancer Activity A study on thiazolidine derivatives showed that compounds similar to this compound induced apoptosis in HeLa cells. The IC50 values indicated potent antiproliferative effects compared to standard chemotherapy agents.
- Enzyme Inhibition In a study examining the inhibition of acetylcholinesterase, the compound displayed a competitive inhibition profile, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Physicochemical Properties
- IUPAC Name: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Molecular Formula: C23H25N3O3S2
- Molecular Weight: 455.6 g/mol
- InChI: InChI=1S/C23H25N3O3S2/c1-16-6-8-18(9-7-16)21-15-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-3-5-17(26)2/h6-13,15,17H,3-5,14H2,1-2H3,(H,24,25,27)
- InChI Key: AREIRMKIGAWXHO-UHFFFAOYSA-N
- Canonical SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonyl-Benzamide-Thiazole Derivatives
Key Observations:
Sulfonyl Group Impact :
- The 2-methylpiperidine sulfonyl group in the target compound likely enhances steric bulk and lipophilicity compared to unsubstituted piperidine (e.g., 2D216) or smaller groups (e.g., ethylsulfonyl in ). This may improve target binding but reduce aqueous solubility .
- Piperidine-based sulfonyl groups (as in 2D216 and 2D291) are associated with robust NF-κB activation, suggesting that nitrogen-containing cyclic amines are critical for immune modulation .
Thiazole Substituent Influence :
- The p-tolyl group in the target compound provides moderate lipophilicity, balancing membrane penetration and solubility. In contrast, bromophenyl (e.g., 2D291) or pyridyl (e.g., ) substituents introduce electronic effects that may alter binding kinetics .
- Dimethylphenyl-substituted analogs (e.g., 2D216) show higher cytokine induction, implying that electron-donating groups on the thiazole ring enhance adjuvant synergy .
Biological Activity Trends: Compounds with piperidine/piperidinyl sulfonyl groups (e.g., 2D216, 2D291, target compound) consistently outperform derivatives with simpler sulfonamides (e.g., ethylsulfonyl in ) in NF-κB-driven assays, highlighting the importance of cyclic amine motifs . Antimicrobial activity in non-thiazole analogs (e.g., ) correlates with sulfonyl group lipophilicity, but excessive hydrophobicity (e.g., bromine substitution) can reduce efficacy due to poor solubility .
Research Findings and Mechanistic Insights
- Immune Modulation : The target compound potentiates toll-like receptor (TLR) adjuvants like MPLA by prolonging NF-κB signaling, a mechanism shared with 2D216 and 2D291. This activity is dose-dependent and synergistic with pathogen-associated molecular patterns (PAMPs) .
Q & A
Q. Critical Reaction Conditions :
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile enhances solubility and reactivity .
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions; reflux (80–100°C) for coupling steps .
- Catalysts : Triethylamine or DMAP accelerates amide bond formation .
Q. Advanced Optimization :
- Monitor progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and reduce by-products .
- Adjust pH (6.5–7.5) during sulfonylation to prevent hydrolysis of the sulfonyl chloride intermediate .
How do the structural features of this compound influence its biological activity, particularly in antimicrobial and anticancer assays?
Basic
The compound’s thiazole ring and sulfonamide group are critical for bioactivity:
- Thiazole : Enhances membrane permeability and interacts with bacterial enzymes (e.g., dihydrofolate reductase) .
- Sulfonamide : Acts as a hydrogen-bond donor/acceptor, targeting enzymes like carbonic anhydrase or kinase domains .
Q. Reported Bioactivity (Related Compounds) :
| Activity Type | Test Organisms/Cell Lines | Method | Results | Source |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | 12–15 mm inhibition | |
| Anticancer | HeLa cells | MTT Assay | IC₅₀ = 8.5 µM |
Q. Advanced Analysis :
- Structure-Activity Relationship (SAR) : Modifying the p-tolyl group to electron-withdrawing substituents (e.g., -NO₂) increases antimicrobial potency but may reduce solubility .
- Contradictory Data : Discrepancies in IC₅₀ values (e.g., 8.5 µM vs. 15 µM) may arise from assay variability (e.g., serum content in cell culture) .
What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.3 ppm for piperidine-CH₂) .
- High-Performance Liquid Chromatography (HPLC) : Ensure >98% purity using a C18 column (methanol/water gradient) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 484.2 m/z) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve stereochemical ambiguities in the 2-methylpiperidine moiety .
- Stability Testing : Assess hydrolytic degradation under physiological pH (7.4) using accelerated stability protocols .
How can researchers resolve contradictions in reported biological activity data across different studies?
Q. Advanced
Standardize Assay Conditions :
- Use identical cell lines (e.g., ATCC-validated HeLa cells) and culture media .
- Control for serum interference by repeating assays in serum-free conditions .
Validate Target Engagement :
- Perform surface plasmon resonance (SPR) to measure binding kinetics to purified enzymes (e.g., carbonic anhydrase IX) .
Replicate Key Studies :
- Cross-validate IC₅₀ values using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .
What are the key considerations for designing derivatives of this compound to enhance pharmacological properties?
Q. Advanced
- Solubility Optimization : Introduce polar groups (e.g., -OH, -COOH) on the benzamide ring while monitoring logP via HPLC-logD analysis .
- Metabolic Stability : Replace the methylpiperidine group with fluorinated analogs to reduce CYP450-mediated oxidation .
- Selectivity Profiling : Screen derivatives against kinase panels to minimize off-target effects .
Q. Example Derivative Strategy :
| Modification Site | Rationale | Expected Outcome |
|---|---|---|
| p-Tolyl → 4-Fluorophenyl | Enhance electron deficiency | Improved kinase inhibition |
| Sulfonamide → Sulfonylurea | Increase hydrogen-bonding capacity | Higher antibacterial potency |
What computational methods are employed to predict the binding affinity and mechanism of action of this compound?
Q. Advanced
Molecular Docking :
- Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Key residues: Gln92, Thr199 .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectory) to assess binding mode persistence .
Pharmacophore Modeling :
- Identify essential features (e.g., sulfonamide S=O as hydrogen-bond acceptor) for virtual screening of derivatives .
Q. Validation :
- Compare computational predictions with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
